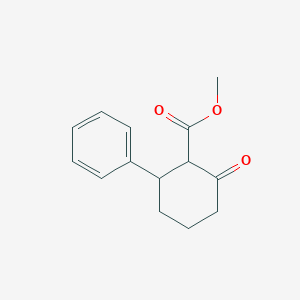

2-Carbomethoxy-3-phenylcyclohexanone

Description

2-Carbomethoxy-3-phenylcyclohexanone is a substituted cyclohexanone derivative featuring a carbomethoxy (methyl ester) group at position 2 and a phenyl ring at position 3. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol (calculated). This compound belongs to a class of cyclohexanone derivatives widely studied for their applications in organic synthesis, pharmaceutical intermediates, and materials science. The carbomethoxy group introduces electron-withdrawing effects, influencing reactivity and stability, while the phenyl substituent contributes to lipophilicity and π-π interactions.

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl 2-oxo-6-phenylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 |

InChI Key |

FVRLGZDFCMPURR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(CCCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbomethoxy-3-phenylcyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxy-3-phenylcyclohexanone can undergo several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ester and ketone groups can be reduced to alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 2-oxo-6-phenylcyclohexane-1-carboxylic acid.

Reduction: Formation of 2-hydroxy-6-phenylcyclohexane-1-carboxylic acid methyl ester.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Carbomethoxy-3-phenylcyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbomethoxy-3-phenylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone

- Molecular Formula: C₁₄H₁₉NO₂ .

- Key Features: Replaces the carbomethoxy group with an ethylamino group (electron-donating) and a 3-hydroxyphenyl substituent. 1H NMR data () suggests distinct chemical shifts due to the amino and hydroxyl protons, with resonances at δ 157.64 (aromatic) and δ 69.70 (cyclohexanone carbonyl).

2-Amino-2-(4-chlorophenyl)cyclohexan-1-one

- Molecular Formula: C₁₂H₁₄ClNO (inferred from ).

- Key Features: Substitutes the carbomethoxy group with an amino group and introduces a 4-chlorophenyl ring. The chlorine atom increases electronegativity, altering electronic distribution and reactivity toward electrophilic substitution. The amino group enhances basicity, enabling salt formation under acidic conditions, unlike the ester group in the target compound .

4-Heptylcyclohexanone

- Molecular Formula : C₁₃H₂₄O (MW = 196.33 g/mol) .

- Key Features: Features a linear heptyl chain at position 4, imparting significant hydrophobicity. Lower polarity compared to the target compound, leading to higher solubility in non-polar solvents. Safety Data: Requires PPE (e.g., respiratory protection) due to inhalation risks during handling .

2-(2-Chlorophenyl)-2-nitrocyclohexanone

- Molecular Formula: C₁₂H₁₁ClNO₃ (inferred from ).

- Key Features: Replaces the carbomethoxy group with a nitro group (strong electron-withdrawing) and a 2-chlorophenyl ring. The nitro group increases acidity of α-hydrogens, promoting enolate formation more readily than the target compound. Potential for explosive decomposition under extreme conditions due to the nitro moiety .

Cyclohexanone Derivatives with Aromatic Substituents

- Examples: 2-[(2-Methoxyphenyl)methyl]cyclohexanone (): Contains a methoxybenzyl group, enhancing electron density on the aromatic ring. 2-Phenyldodecane (): A non-ketone analog with a long alkyl chain, highlighting the role of the cyclohexanone core in reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Carbomethoxy-3-phenylcyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition, leveraging ketone reactivity. For example, a related cyclohexanone derivative was prepared by reacting substituted phenyl precursors with methyl acrylate under basic conditions, followed by recrystallization in ethanol to isolate the product . Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., KOH or NaH). A comparative synthesis table is provided below:

Q. Which purification techniques are most effective for isolating 2-Carbomethoxy-3-phenylcyclohexanone from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is preferred due to the compound’s moderate polarity . Column chromatography (silica gel, 20% ethyl acetate in hexane) is recommended for crude mixtures with byproducts. Purity can be verified via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. How can key functional groups in 2-Carbomethoxy-3-phenylcyclohexanone be characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : The carbomethoxy group appears as a singlet at δ 3.6–3.8 ppm (COOCH3), while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm .

- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ketone) and 1740 cm⁻¹ (ester) confirm functional groups .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for structurally analogous cyclohexanone derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 2-Carbomethoxy-3-phenylcyclohexanone?

- Methodological Answer : Low yields often stem from steric hindrance at the 3-phenyl position or competing side reactions. Strategies include:

- Using bulkier bases (e.g., LDA) to deprotonate the α-carbon selectively .

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Monitoring reaction progress via in-situ FTIR to optimize quenching times .

Q. What steps should be taken when NMR data contradicts computational predictions for 2-Carbomethoxy-3-phenylcyclohexanone?

- Methodological Answer :

Verify sample purity via HPLC or GC-MS to rule out impurities .

Re-examine solvent effects; DMSO-d6 may cause peak shifting compared to CDCl3 .

Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Consider dynamic effects (e.g., ring-flipping in cyclohexanone) that alter proton equivalence .

Q. How can the stability of 2-Carbomethoxy-3-phenylcyclohexanone under varying storage conditions be systematically evaluated?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (expected >150°C for similar ketones) .

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 40°C; ester groups may hydrolyze under alkaline conditions .

Q. What computational methods are suitable for predicting the reactivity of 2-Carbomethoxy-3-phenylcyclohexanone in nucleophilic additions?

- Methodological Answer :

- Use molecular docking software (e.g., AutoDock) to model steric and electronic environments at the carbonyl site.

- Calculate Fukui indices to identify electrophilic hotspots .

- Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for 2-Carbomethoxy-3-phenylcyclohexanone?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.